molecular formula C6H7BrN2 B569207 4-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1151802-23-1

4-bromo-1-cyclopropyl-1H-pyrazole

Cat. No. B569207
CAS RN: 1151802-23-1
M. Wt: 187.04
InChI Key: PCWRBBLXAOCSQC-UHFFFAOYSA-N
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Description

“4-bromo-1-cyclopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a liquid at room temperature and has an InChI code of 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-Bromopyrazole, a related compound, can react with titanium tetrachloride to afford binary adducts .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is part of a cyclopropyl group, and one of the nitrogen atoms is bonded to a bromine atom .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.9±0.1 g/cm3 and a boiling point of 258.6±13.0 °C at 760 mmHg . It is a liquid at room temperature .

Scientific Research Applications

1. Synthesis Processes and Chemical Reactivity

The synthesis and chemical reactivity of pyrazole derivatives, including those similar to 4-bromo-1-cyclopropyl-1H-pyrazole, have been a significant area of research. For instance, studies have focused on the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, demonstrating the potential of pyrazole compounds in creating regioselective chemical structures under optimized conditions (Lu et al., 2019). Additionally, research has explored the tautomerism of 4-bromo substituted 1H-pyrazoles, shedding light on their behavior in different states, which is crucial for understanding their chemical properties and potential applications (Trofimenko et al., 2007).

2. Potential in Anticancer Drug Development

There has been significant interest in the potential of pyrazole derivatives as anticancer agents. Research has been conducted on the design of new pyrazole derivatives as cell cycle inhibitors, with some showing promising effects in inducing apoptosis in human cancer cells. This suggests the potential application of such compounds, including this compound, in developing novel anticancer drugs (Nițulescu et al., 2015).

3. Catalysis and Material Synthesis

Pyrazole compounds have been employed in catalysis and the synthesis of materials. For example, the use of 5-aminopyrazoles in palladium-catalyzed direct arylations has been reported, highlighting their role in facilitating regioselective chemical reactions, a crucial aspect in material synthesis and pharmaceutical applications (Sidhom et al., 2018).

4. Biological Activities and Pharmaceutical Applications

Several studies have investigated the biological activities of pyrazole derivatives. For instance, research has been conducted on the antimicrobial properties of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the potential of pyrazole compounds in pharmaceutical applications due to their significant biological activity (Raval et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

“4-bromo-1-cyclopropyl-1H-pyrazole” and related compounds have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Mechanism of Action

Mode of Action

For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.

Result of Action

Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.

properties

IUPAC Name

4-bromo-1-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWRBBLXAOCSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680239
Record name 4-Bromo-1-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1151802-23-1
Record name 4-Bromo-1-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-cyclopropyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-1H-pyrazole (1.76 g, 12 mmol) is dissolved in anhydrous dimethylformamide (15 mL). Cyclopropyl bromide (2.9 mL, 36 mmol) and caesium carbonate (7.8 g, 24 mmol) are successively added thereto. The reaction mixture is heated for 15 hours at 160° C. in a sealed flask. At the end of the reaction, the solvent is evaporated off in vacuo and the residue is purified by chromatography over silica gel using heptane and dichloromethane as eluants to yield the expected compound.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-pyrazole (0.50 g), cyclopropylboronic acid (0.65 g), copper(II) acetate (0.65 g), 2,2′-bipyridine (0.56 g), and sodium carbonate (0.80 g) in 1,2-dichloroethane (15 mL) was stirred at reflux temperature for 4 h. Then another portion of cyclopropylboronic acid (0.65 g) and sodium carbonate (0.80 g) were added and the mixture was further stirred at reflux temperature overnight. After cooling to room temperature, aqueous NH4Cl solution was added and the resulting mixture was extracted with dichloromethane. The combined extracts were dried (Na2SO4) and the solvent was evaporated. The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 95:5->80:20) to afford the title compound as a colorless oil. Yield: 0.32 g (48% of theory); Mass spectrum (ESI+): m/z=187/189 (Br) [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of crude 1-cyclopropyl-1H-pyrazole (108 mg, 1.00 mmol) in CHCl3 (4 mL) at room temperature was added Br2 (51 uL, 1.0 mmol) via syringe. The orange solution was stirred for 1 h. The reaction was diluted with saturated aqueous Na2S2O3 (3 mL) and saturated aqueous NaHCO3 (3 mL). The mixture was extracted with CH2Cl2 (3×5 mL). The combined organic layers were dried over Na2SO4 and concentrated on a rotary evaporator without heating the sample to give 4-bromo-1-cyclopropyl-1H-pyrazole as a volatile, light yellow liquid that was used without further purification, m/z 187.3 [M+H]+.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
51 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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